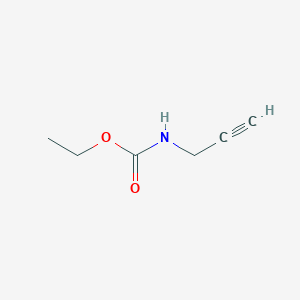

Ethyl N-propargylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

ethyl N-prop-2-ynylcarbamate |

InChI |

InChI=1S/C6H9NO2/c1-3-5-7-6(8)9-4-2/h1H,4-5H2,2H3,(H,7,8) |

InChI Key |

XGGHCMUJAUKPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC#C |

Origin of Product |

United States |

Contextualization of the Carbamate Moiety in Organic Synthesis

The carbamate (B1207046) functional group, structurally an ester of carbamic acid and an amide of a carboxylic acid, is a cornerstone in the field of organic synthesis. nih.govwikipedia.org Carbamates are widely recognized for their role as protecting groups for amines, owing to their general stability under a variety of reaction conditions and their susceptibility to cleavage under specific, controlled circumstances. nih.govacs.org This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov

Beyond their use as protecting groups, carbamates are integral components in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.orgresearchgate.net They are often employed as stable isosteres or surrogates for amide bonds in peptidomimetics, enhancing metabolic stability and cell permeability. nih.govacs.org The carbamate moiety's ability to participate in hydrogen bonding and to impose conformational constraints makes it a key element in designing molecules with specific biological targets. nih.govresearchgate.net The synthesis of carbamates can be achieved through various classical methods, such as the Hofmann and Curtius rearrangements, as well as through modern catalytic approaches. acs.org

Strategic Utility of the Propargyl Functional Group

The propargyl group, containing a terminal alkyne, is a highly valuable functional group in organic synthesis due to its versatile reactivity. rawsource.comontosight.ai The carbon-carbon triple bond can participate in a wide range of chemical reactions, including:

Cycloaddition reactions: The alkyne can undergo [3+2] cycloadditions, such as the Huisgen cycloaddition (a key "click chemistry" reaction), to form various heterocyclic systems. ontosight.airesearchgate.net

Coupling reactions: It serves as a crucial partner in various metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to form new carbon-carbon bonds. rawsource.com

Addition reactions: The triple bond can be subject to addition reactions, leading to the formation of substituted alkenes or alkanes. mdpi.com

Cycloisomerization reactions: In the presence of appropriate catalysts, the propargyl group can participate in intramolecular cyclizations to construct complex ring systems. ontosight.ai

Molecules containing a propargyl group, such as propargylamines and propargyl alcohols, are important intermediates in the synthesis of pharmaceuticals, natural products, and polymers. rawsource.comresearchgate.net The propargyl moiety is often introduced to impart specific reactivity to a molecule, enabling its use as a versatile synthetic handle for further molecular elaboration. ontosight.aimdpi.com

Overview of Key Research Areas and Methodological Approaches for Ethyl N Propargylcarbamate

Conventional Synthetic Routes for Propargyl Carbamates

The synthesis of the propargyl carbamate core, including the this compound structure, has been approached through several conventional routes. These methods often involve the step-wise construction of the carbamate linkage from precursor molecules.

Reaction of Propargyl Halides with Isocyanates or Amines and Phosgene (B1210022) Derivatives

A foundational approach to carbamate synthesis involves the reaction of an alcohol with an isocyanate. For propargyl carbamates, this typically involves reacting propargyl alcohol with an appropriate isocyanate. For instance, the synthesis of N-butyl propargyl carbamate is achieved by reacting propargyl alcohol with n-butyl isocyanate, often in the presence of a catalyst like triethylamine or pyridine. google.comgoogle.com This method is adaptable for producing a range of N-substituted propargyl carbamates by selecting the corresponding isocyanate.

Alternatively, a two-step process can be employed starting from a propargyl halide. First, the halide is reacted with an amine to form a secondary amine (e.g., N-alkylpropargylamine). This intermediate is then treated with a phosgene derivative, such as an alkyl chloroformate, to yield the final carbamate. acs.org The use of highly toxic reagents like phosgene itself is often avoided in modern synthesis in favor of less hazardous derivatives like chloroformates or by pursuing entirely different synthetic routes. acs.org

Another pathway involves the reaction of dialkyl carbonates with propargyl alcohol to form dipropargyl carbonate, which is then reacted with an amine (like n-butylamine) to produce the N-alkyl propargyl carbamate. google.comgoogleapis.com This process avoids the direct handling of phosgene or isocyanates. google.com

Multicomponent Condensation Reactions

More contemporary and efficient methods for synthesizing propargyl carbamates involve multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. A prominent MCR for this class of compounds is the three-component coupling of propargyl alcohols, amines, and carbon dioxide (CO₂). mdpi.combohrium.comdoaj.org

This approach is environmentally benign, utilizing CO₂ as a renewable C1 feedstock and offering high atom economy. mdpi.comdoaj.org These reactions are typically facilitated by transition metal catalysts. Ruthenium, copper, and silver complexes have all been shown to be effective. mdpi.combeilstein-journals.orgresearchgate.net For example, β-oxopropylcarbamates can be synthesized in good yields via a one-pot, three-component reaction of propargylic alcohols, CO₂, and secondary amines catalyzed by copper(I) oxide in a bio-based ionic liquid system. mdpi.combohrium.com This system is notable for being chromatography-free, which simplifies purification and enhances its practical applicability. bohrium.comdoaj.org

The general mechanism for the metal-catalyzed reaction involves the activation of the alkyne's triple bond by the metal catalyst, followed by nucleophilic attack. mdpi.com In the case of CO₂-based MCRs, a cyclic carbonate intermediate is often formed first from the reaction of CO₂ and the propargylic alcohol, which is then attacked by the amine to yield the carbamate. mdpi.com

Table 1: Catalytic Systems for Multicomponent Synthesis of Carbamates

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| RuCl₂(Norbornadiene)n | Propargylic alcohols, CO₂, Secondary amines | Carbamates | One of the original methods, moderate yields. | mdpi.com |

| Cu(OTf)₂ | Aromatic aldehydes, Carbamates, Alkynes | N-propargylcarbamates | Effective for aromatic aldehydes; no co-catalyst needed. | beilstein-journals.orgnih.gov |

| Cu₂O / [DBUH][Lev] | Propargyl alcohols, CO₂, Secondary amines | β-oxopropylcarbamates | Chromatography-free method, recyclable catalyst system. | bohrium.comdoaj.org |

| Ag salts | Propargylamines, CO₂ (from carbamate salts) | 2-Oxazolidinones | Uses carbamate salts as a non-gaseous CO₂ source. | oup.comresearchgate.net |

Derivatization Strategies for this compound Scaffolds

The this compound molecule contains two primary sites for chemical modification: the terminal alkyne of the propargyl group and the carbamate ester functionality. These sites allow for the synthesis of a diverse library of derivatives.

Functionalization of the Propargyl Moiety

The terminal alkyne of the propargyl group is a versatile functional handle for a wide range of chemical transformations.

One common derivatization is iodination . The reaction of an N-alkyl propargyl carbamate with an iodinating agent, such as iodine in the presence of a base like sodium hydroxide, yields the corresponding N-alkyl iodopropargyl carbamate. google.comepo.org This reaction is a key step in the synthesis of certain commercial biocides. google.com

Another powerful functionalization strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction allows the propargyl group to be efficiently coupled with various azides to form stable 1,2,3-triazole rings. This method has been used to synthesize O-(1,2,3-triazol-4-yl)methyl carbamate derivatives, which have been investigated for their biological activities. researchgate.net Similarly, sulfoximine (B86345) propargyl carbamates, which contain the alkyne handle, can undergo cycloaddition reactions with azides to create more complex molecular architectures. acs.org

The propargyl group can also participate in various cyclization and rearrangement reactions . For instance, reactions of propargyl carbamates with the Lewis acid B(C₆F₅)₃ can lead to a cyclization/ring-opening mechanism, ultimately yielding allylboron products. acs.orgcardiff.ac.uk

Modifications of the Carbamate Ester Group

Modification of the carbamate's ester moiety is typically achieved by incorporating different alcohols during the initial synthesis rather than by post-synthetic modification of the ethyl group. The choice of starting materials dictates the final ester group.

For example, in syntheses that utilize chloroformates, substituting ethyl chloroformate with other alkyl or aryl chloroformates allows for the direct installation of different ester functionalities. acs.org Similarly, in multicomponent reactions involving an alcohol, varying the alcohol component will produce a library of carbamate derivatives with diverse ester side chains. A process for producing N-butyl iodopropargyl carbamate starts by reacting dimethyl carbonate with propargyl alcohol, followed by reaction with n-butylamine, demonstrating how the N-alkyl and, conceptually, the O-alkyl groups can be defined by the choice of reagents. google.com

The propargyloxycarbonyl (Poc) group itself is sometimes used as a protecting group for amines and alcohols. researchgate.net The synthesis of these Poc-protected compounds involves reacting the amine or alcohol with propargyloxycarbonyl chloride. researchgate.net This highlights the general reactivity pattern where the propargyl alcohol derivative is a key building block for introducing the propargyl carbamate structure onto other molecules.

Cyclization Reactions Driven by the Alkyne and Carbamate Functionalities

The strategic positioning of the nucleophilic nitrogen of the carbamate and the electrophilic alkyne in this compound facilitates intramolecular cyclization reactions. These reactions are typically triggered by an activating agent, such as a Lewis acid or a transition metal catalyst, which enhances the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack.

The use of boron Lewis acids, particularly the highly electrophilic tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), has been shown to effectively catalyze the intramolecular cyclization of propargyl carbamates. acs.org This process involves the activation of the alkyne by the boron Lewis acid, which then undergoes a 5-exo-dig cyclization.

The stability of the intermediate oxazoline (B21484) species plays a crucial role in the progression of the rearrangement. The presence of the amido nitrogen in the carbamate appears to stabilize the delocalized positive charge in the cyclized intermediate, making it more amenable to isolation and study compared to analogous propargyl esters. acs.org

Upon treatment with B(C₆F₅)₃, this compound and its derivatives undergo cyclization to form oxazoline intermediates. acs.org These five-membered heterocyclic structures are the direct result of the intramolecular nucleophilic attack of the carbamate nitrogen onto the Lewis acid-activated alkyne. The resulting vinyl borate (B1201080) species can be considered a dihydrooxazolium borate.

While these intermediates can be observed and in some cases isolated, they are often prone to further reactions, most notably the propargyl rearrangement. acs.org The reaction pathway and the stability of the oxazoline intermediate are influenced by factors such as reaction temperature and time. For instance, complete conversion of a related propargyl carbamate to the rearranged allylboron product was achieved at an elevated temperature of 50 °C over 16 hours. acs.org In contrast, the initial cyclization to the oxazoline intermediate can proceed at milder conditions. acs.org

Table 1: Reactivity of Propargyl Carbamates with B(C₆F₅)₃

| Starting Material | Product | Reaction Conditions | Observations |

| This compound | Cyclic Allylboron Compound | B(C₆F₅)₃, 24-120 h | Cyclization followed by ring-opening (propargyl rearrangement). |

| Benzyl N-propargylcarbamate | 5-methyloxazol-2-(3H)-one | B(C₆F₅)₃, prolonged heating | Dealkylation at the benzylic position. |

Palladium(II)-Catalyzed Cyclization-Carbonylation Processes

Palladium(II) catalysts are well-established reagents for mediating the cyclization of unsaturated systems. In the context of this compound, a palladium(II) catalyst can activate the alkyne towards intramolecular attack by the carbamate nitrogen. Subsequent insertion of carbon monoxide (CO) can lead to the formation of various heterocyclic ketones.

While direct synthesis of furanone derivatives from this compound via a palladium-catalyzed cyclization-carbonylation process is a plausible transformation, specific examples in the literature are scarce. However, the synthesis of furanones from related substrates is known. The general mechanism would involve the initial palladium(II)-catalyzed cyclization to form a vinylpalladium intermediate. This intermediate can then undergo carbonylation through the insertion of a CO molecule into the palladium-carbon bond, forming an acylpalladium species. Subsequent reductive elimination would then yield the furanone ring system.

The outcome of palladium-catalyzed reactions is profoundly influenced by the nature of the ligands coordinated to the metal center. enscm.fr The electronic and steric properties of the ligands can dictate the regioselectivity and stereoselectivity of the reaction. In the case of the cyclization of propargylic substrates, the choice of ligand can determine the pathway of the reaction. nih.gov

For instance, in the palladium-catalyzed cyclization of propargylic carbonates with sulfonamide nucleophiles, the bite angle of the bidentate phosphine (B1218219) ligand is a critical determinant of the product distribution. nih.gov Ligands with small bite angles tend to favor the formation of cyclic dienamide products, whereas ligands with large bite angles lead to the formation of alkynyl azacycles with high stereoselectivity. nih.gov This selectivity arises from the preferred mode of attack on the allenylpalladium intermediate that is formed in the catalytic cycle. While this example does not involve this compound directly, it highlights the crucial role of ligand systems in controlling the selectivity of palladium-catalyzed cyclizations of related propargylic compounds. The appropriate selection of ligands is therefore essential for directing the cyclization-carbonylation of this compound towards the desired furanone derivatives.

Copper-Catalyzed Halogenation and Aminohalogenation Cyclizations

The intramolecular cyclization of alkynyl carbamates, including structures related to this compound, can be effectively achieved through copper catalysis. These reactions utilize a halogen source to induce the formation of heterocyclic structures bearing a halogenated exocyclic double bond.

A notable example is the copper(II)-catalyzed aminohalogenation of O-alkynyl carbamates. researchgate.netunimi.it This process employs N-halosuccinimides (NXS) as the halogen source (where X can be Cl, Br, or I) and results in the intramolecular C-N bond formation. The reaction selectively produces haloalkylidene-substituted heterocycles. researchgate.netunimi.it Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanism and the transition states of these cyclizations. researchgate.netunimi.it

The reaction conditions and outcomes are summarized in the table below:

Table 1: Copper-Catalyzed Aminohalogenation of O-Alkynyl Carbamates| Catalyst | Halogen Source | Substrate Type | Product | Ref |

|---|---|---|---|---|

| Copper(II) salts | N-Halosuccinimides (NCS, NBS, NIS) | O-Alkynyl Carbamates | Haloalkylidene-substituted heterocycles | researchgate.netunimi.it |

In specific cases, such as with an α,α-cyclohexyl-substituted propargyl carbamate, a competing alkoxyhalogenation pathway may become operative. researchgate.netunimi.it Furthermore, the intramolecular cyclization of N-propargyl-adenine derivatives catalyzed by CuBr yields fluorescent purine-fused tricyclic compounds, demonstrating the utility of this methodology in synthesizing complex, functional molecules. nih.gov The regioselectivity of the cyclization can be influenced by the electronic nature of substituents on the propargyl group. nih.gov

Transition Metal-Mediated Transformations

Transition metals, particularly palladium and copper, play a crucial role in the transformation of propargyl carbamates, enabling their use as protecting groups and facilitating their incorporation into more complex molecular architectures.

Palladium-Catalyzed Cleavage of Propargylcarbamate Protecting Groups

The propargyloxycarbonyl (Poc) group, a close analog of the this compound structure, serves as a valuable protecting group for amines. Its removal (deprotection) can be efficiently catalyzed by palladium complexes. This method is advantageous due to its mild conditions, often proceeding in aqueous media without the need for copper co-catalysts which can sometimes lead to undesired side reactions like the homocoupling of terminal alkynes.

The deprotection is effective for a range of N-propargyl carbamates and O-propargyl ethers. The mechanism is thought to involve the formation of an allenylpalladium intermediate, which subsequently undergoes nucleophilic attack by water.

Key findings in this area are highlighted below:

Table 2: Palladium Catalysts for Propargylcarbamate Cleavage

| Catalyst | Key Features | Application |

|---|---|---|

| (PPh₃)₂PdCl₂ | Copper-free conditions, aqueous media | Deprotection of phenols and anilines |

This palladium-mediated cleavage has been successfully demonstrated in complex biological systems, including the deprotection of a propargylcarbamate-caged lysine (B10760008) residue within a protein in living HeLa cells. This application highlights the high specificity and biocompatibility of the catalytic system.

Role of Copper Catalysts in Alkyne Activation

Copper catalysts are fundamental in activating the alkyne moiety of propargyl carbamates for various transformations. The interaction between copper and the carbon-carbon triple bond facilitates a range of reactions, including cyclizations and coupling processes.

The activation mechanism generally involves the formation of a π-complex between the copper(I) species and the alkyne. mdpi.com This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack. In some reactions, this activation leads to the formation of copper carbene intermediates which can then undergo further reactions. mdpi.com Both Cu(I) and Cu(II) salts can serve as catalysts, though their mechanistic pathways may differ. researchgate.net For instance, Cu(I) can directly coordinate with the alkyne bond, while Cu(II) might be involved in the oxidation of intermediates. researchgate.net This activation is a key step in the copper-catalyzed decarboxylative reactions of propargylic cyclic carbamates, which lead to valuable products like allenes and functionalized heterocycles. researchgate.netrsc.org

Multicomponent Reaction Sequences Involving Propargyl Carbamates

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The synthesis of propargylamines, which share the core structure of N-propargylcarbamates, is often achieved through a well-known MCR called the A³ coupling reaction (Aldehyde-Alkyne-Amine). nih.gov

This reaction can be catalyzed by various metal salts, with copper being particularly effective. For instance, Cu(I) supported on zeolites has been shown to be a green and efficient catalyst for the three-component coupling of an aldehyde, a terminal alkyne, and an amine to generate propargylamines. researchgate.net

Table 3: A³ Coupling for Propargylamine (B41283) Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref |

|---|

While these examples typically yield propargylamines, the fundamental A³ coupling provides a pathway to structures that can be readily converted to propargyl carbamates. This approach is valued for its atom economy and ability to rapidly generate molecular diversity from simple starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR analyses, in particular, offer unambiguous insights into the connectivity and chemical environment of each atom within Ethyl N-propargylcarbamate.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The ethyl group exhibits a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) adjacent to the oxygen atom are observed as a quartet, a result of coupling to the neighboring methyl protons. These methyl protons (-CH₃), in turn, appear as a triplet. The propargyl group presents a triplet for the methylene protons (-CH₂-) adjacent to the nitrogen, which are coupled to the terminal alkyne proton. This terminal alkyne proton itself appears as a triplet due to coupling with the methylene protons. Additionally, a broad singlet corresponding to the N-H proton of the carbamate (B1207046) linkage is typically observed.

Complementing the proton data, the ¹³C NMR spectrum reveals the unique carbon environments within the molecule. Key resonances include those for the carbonyl carbon of the carbamate group, the two carbons of the ethyl group (methylene and methyl), and the three carbons of the propargyl group (two sp-hybridized alkyne carbons and one sp³-hybridized methylene carbon). The distinct chemical shifts of these carbon atoms provide definitive evidence for the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | -O-CH₂ -CH₃ |

| Data not available | Data not available | Data not available | -O-CH₂-CH₃ |

| Data not available | Data not available | Data not available | N-CH₂ -C≡CH |

| Data not available | Data not available | Data not available | -C≡CH |

| Data not available | Data not available | Data not available | NH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C =O |

| Data not available | -O-CH₂ -CH₃ |

| Data not available | -O-CH₂-CH₃ |

| Data not available | N-CH₂ -C≡CH |

| Data not available | -C ≡CH |

| Data not available | -C≡C H |

Application of Heteronuclear NMR for Specific Elements (e.g., ¹¹B, ¹⁹F for intermediates)

In the synthesis or subsequent reactions of this compound, intermediates containing other NMR-active nuclei may be formed. For instance, if boron- or fluorine-containing reagents were used, ¹¹B or ¹⁹F NMR spectroscopy would be invaluable for tracking the progress of the reaction and characterizing these transient species. These heteronuclear NMR techniques provide specific information about the chemical environment of these elements, aiding in the elucidation of reaction mechanisms and the identification of byproducts.

Molecular Mass and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the compound's molecular weight. Further structural information can be obtained by inducing fragmentation of the parent ion, which can reveal characteristic losses of functional groups, such as the ethoxycarbonyl or propargyl moieties.

Table 3: ESI-MS Data for this compound

| m/z | Ion Identity |

| Data not available | [M+H]⁺ |

| Data not available | Fragment Ions |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration will also be present, typically as a sharp to moderately broad band. The spectrum will also feature C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and propargyl groups, as well as a characteristic C-H stretching vibration for the terminal alkyne. The C≡C triple bond of the alkyne will show a weaker absorption. Finally, C-O stretching vibrations associated with the ester functionality will also be observable.

Table 4: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Data not available | N-H stretch | Carbamate |

| Data not available | C-H stretch (sp) | Alkyne |

| Data not available | C-H stretch (sp³) | Alkyl |

| Data not available | C≡C stretch | Alkyne |

| Data not available | C=O stretch | Carbamate |

| Data not available | C-O stretch | Ester |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving its synthesis or modification.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for separating components of a mixture based on their differential affinities for a stationary phase and a mobile phase. libretexts.org For this compound, TLC can be used to quickly check for the presence of starting materials, byproducts, and the final product.

The choice of the stationary phase, typically silica gel or alumina, and the mobile phase (eluent) is crucial for achieving good separation. utexas.eduinterchim.com The polarity of the eluent is adjusted to optimize the retention factor (Rf) values of the spots, aiming for values between 0.2 and 0.8 for clear separation. libretexts.org A common mobile phase for compounds of intermediate polarity like carbamates is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). utexas.edu For carbamate insecticides, various solvent systems and chromogenic reagents have been studied to achieve separation and visualization.

Hypothetical TLC Data for an this compound Synthesis:

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |

| Starting Material (e.g., Propargylamine) | 0.15 | UV light (if chromophoric) or staining |

| This compound | 0.50 | UV light (if chromophoric) or staining |

| Byproduct | 0.75 | UV light (if chromophoric) or staining |

This table represents hypothetical data for illustrative purposes.

High-performance liquid chromatography (HPLC) is a highly efficient and quantitative analytical technique used for separating, identifying, and quantifying components in a mixture. nih.govlabrulez.comacs.org For this compound, HPLC is the method of choice for determining its purity with high accuracy.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of carbamates. semanticscholar.org In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. s4science.atepa.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a range of polarities. semanticscholar.org

Detection is typically achieved using a UV detector, as the carbamate functional group exhibits UV absorbance. For carbamates lacking a strong chromophore, derivatization may be necessary to enhance detection, for instance, by fluorescence detection. s4science.atresearchgate.netresearchgate.net

Typical HPLC Parameters for Carbamate Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) s4science.at |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol s4science.at |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at 230 nm or Fluorescence (with derivatization) s4science.atepa.gov |

| Injection Volume | 10 - 20 µL |

This table provides a general set of parameters; specific conditions would need to be optimized for this compound.

Solid-State Characterization Methods for Material Science Applications

When this compound is used in material science, for example, as a monomer for polymerization or in the formation of organic-inorganic hybrid materials, its solid-state properties become critical.

X-ray powder diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. It provides information about the crystal structure, phase purity, and crystallite size of a solid sample. nih.gov If this compound is a crystalline solid, its PXRD pattern will be a unique fingerprint, allowing for its identification and the assessment of its polymorphic form.

The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which are determined by the arrangement of atoms in the crystal lattice according to Bragg's Law. Analysis of the peak positions and intensities can be used to determine the unit cell parameters of the crystal. researchgate.netscielo.org.mx While specific PXRD data for this compound is not available in the searched literature, studies on other organic carbamates have utilized this technique to confirm their crystal structures. rsc.orgberkeley.edu

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of the surface morphology and topography of a material. azom.com For applications where this compound is part of a polymer or composite material, SEM can be used to visualize the microstructure, such as the shape and size of particles, the distribution of different phases, and the presence of any surface defects. azom.comresearchgate.netlibretexts.org

SEM analysis can reveal how the incorporation of this compound influences the morphology of the resulting material. azom.com For instance, in a polymer blend, SEM can help to determine the degree of miscibility and the nature of the interface between different polymer phases. azom.com The sample for SEM analysis typically needs to be conductive, so non-conductive samples like organic polymers are often coated with a thin layer of a conductive material, such as gold or carbon. libretexts.org

X-ray Photoelectron Spectroscopy (XPS)

There is no published data on the X-ray Photoelectron Spectroscopy (XPS) analysis of this compound. Such an analysis would theoretically provide valuable information regarding the elemental composition and chemical states of the atoms within the molecule.

Theoretical Data Table for XPS Analysis of this compound:

| Atomic Element | Theoretical Binding Energy (eV) | Atomic Concentration (%) |

| C 1s (C-C, C-H) | Data Not Available | Data Not Available |

| C 1s (C-O, C-N) | Data Not Available | Data Not Available |

| O 1s | Data Not Available | Data Not Available |

| N 1s | Data Not Available | Data Not Available |

Atomic Absorption Spectroscopy (AAS)

Information regarding the analysis of this compound using Atomic Absorption Spectroscopy (AAS) is not available in the current body of scientific literature. AAS is typically used for determining the concentration of specific metal elements, and its application would be relevant only if this compound were in a complex with a metal or if trace metal analysis were required.

Thermal and Surface Area Characterization

There is no available research detailing the thermal properties (such as melting point, boiling point, and decomposition temperature) or surface area characteristics of this compound. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide insights into its thermal stability and phase transitions.

Theoretical Data Table for Thermal Analysis of this compound:

| Analytical Technique | Parameter | Value |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Data Not Available |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Data Not Available |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Data Not Available |

Theoretical and Computational Investigations of Reaction Mechanisms and Properties

Quantum Chemical Studies on Reaction Pathways

Quantum chemical methods are fundamental in mapping the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and the transition states that connect them.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has proven effective in studying reaction mechanisms. DFT calculations can be employed to map the energy landscape of reactions involving Ethyl N-propargylcarbamate. For instance, in the context of carbamate (B1207046) chemistry, DFT has been utilized to study the formation of carbamates from the reaction of CO2 with amines. researchgate.net Such studies reveal the energetic favorability of different reaction pathways and the role of solvent molecules. researchgate.net

For this compound, DFT calculations could be used to explore various potential reactions, such as its decomposition, isomerization, or participation in cycloaddition reactions involving the propargyl group. The calculations would provide the relative energies of all stationary points on the potential energy surface, indicating the thermodynamic and kinetic feasibility of different reaction channels. For example, a study on the isomerization of a propargylamine (B41283) intermediate to a 1-azadiene utilized DFT to analyze the kinetic and thermodynamic characteristics, revealing low activation barriers for proton transfer steps. researchgate.net

Table 1: Representative Energetic Data from DFT Calculations on a General Carbamate Formation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + CO2) | 0.0 |

| Transition State | +15.2 |

| Intermediate (Zwitterion) | +5.8 |

| Product (Carbamate) | -10.4 |

| Note: This table is illustrative and based on general findings for carbamate formation, not specific to this compound. |

A significant advantage of quantum chemical calculations is the ability to characterize transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. For this compound, this could involve identifying the structure and energetics of key intermediates in its potential reactions.

For example, in a reaction involving the propargyl group, computational studies can distinguish between different possible intermediates. The geometry of transition states, identified by the presence of a single imaginary frequency in vibrational analysis, provides crucial information about the reaction mechanism. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. DFT calculations have been successfully used to identify transition state structures in various organic reactions, including those involving carbamate functionalities and propargyl systems. dntb.gov.uaresearchgate.net

Molecular Modeling of Reactivity and Selectivity

Beyond mapping reaction pathways, molecular modeling techniques can predict the reactivity and selectivity of a molecule. For this compound, this would involve understanding how its structure influences its chemical behavior.

Molecular modeling can be used to analyze various molecular properties that govern reactivity, such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile. For this compound, the distribution of these orbitals would indicate the most likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict how this compound would interact with other reagents.

Steric Effects: Computational models can quantify the steric hindrance around different reactive sites, which can play a crucial role in determining the regioselectivity and stereoselectivity of reactions.

For instance, in the context of propargyl derivatives, computational studies have been used to predict the stereoselectivity of reactions by analyzing the transition-state structures. mdpi.com Similarly, for reactions involving the carbamate group, theoretical studies have explored the amide resonance and its effect on the rotational barriers of the C-N bond, which influences the group's chemical and proteolytic stability. acs.orgnih.gov

By applying these computational methodologies, a detailed understanding of the chemical behavior of this compound can be achieved, guiding experimental efforts and enabling the prediction of its reactivity in various chemical transformations.

Applications of Ethyl N Propargylcarbamate in Advanced Synthesis and Materials Science

Synthetic Building Blocks for Complex Molecular Architectures

The strategic placement of a reactive alkyne and a modifiable carbamate (B1207046) group within the same molecule makes Ethyl N-propargylcarbamate a powerful tool for synthetic chemists. This dual functionality allows for sequential or one-pot reactions to generate significant molecular complexity from a relatively simple starting material.

Precursors for Substituted Heterocyclic Systems

This compound serves as a key precursor in the synthesis of a variety of substituted heterocyclic systems, which are core scaffolds in many pharmaceuticals and biologically active compounds. The terminal alkyne is particularly amenable to cyclization reactions.

One notable application is in the synthesis of oxazines . Through a metal-catalyzed cyclization, the propargyl group can react with various coupling partners to form the six-membered oxazine (B8389632) ring. The carbamate moiety, in this case, can act as an internal nucleophile or be modified post-cyclization to introduce further diversity.

Another significant application is in the Pauson-Khand reaction , a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound can act as the alkyne component in this reaction, leading to the formation of highly functionalized cyclopentenones bearing a carbamate side chain. These products are valuable intermediates for the synthesis of more complex natural products and therapeutic agents.

Furthermore, the alkyne functionality readily participates in click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings. This highly efficient and regioselective reaction allows for the straightforward linkage of the propargylcarbamate unit to other molecules, facilitating the synthesis of complex heterocyclic architectures. The A3 coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne, also provides a pathway to functionalized propargylamines that can subsequently be cyclized to form various nitrogen-containing heterocycles.

| Reaction Type | Heterocycle Formed | Key Features of this compound's Role |

| Metal-catalyzed Cyclization | Oxazines | Internal nucleophile participation of the carbamate group. |

| Pauson-Khand Reaction | Cyclopentenones | Acts as the alkyne component, introducing a carbamate functional handle. |

| Click Chemistry (CuAAC) | Triazoles | Efficient and modular approach to complex heterocyclic structures. |

| A3 Coupling | Various N-heterocycles | Forms a propargylamine (B41283) intermediate that can undergo further cyclization. |

Contributions to Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for the design of novel MCRs. Its dual functionality allows it to participate in sequential transformations within a one-pot reaction, leading to the rapid construction of molecular complexity.

For instance, the alkyne can undergo an initial transformation, such as the formation of a metal acetylide, which then participates in a subsequent reaction with other components. The carbamate group can influence the reactivity of the molecule and can also be a site for further functionalization in a later step of the MCR. This approach has been utilized in the synthesis of substituted pyridines, where the propargyl group of a related carbamate was involved in a cascade reaction to construct the pyridine (B92270) ring.

Functional Materials Development

The unique structural and reactive properties of this compound also lend themselves to the development of advanced functional materials. The ability of the alkyne to participate in polymerization and surface modification reactions makes it a valuable component in the construction of materials with tailored properties.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by modifying the organic linker. A Cu(II)-based MOF has been successfully synthesized using a linker functionalized with a propargyl carbamate moiety. nih.gov The presence of the propargyl carbamate functionality within the MOF structure introduces additional reactive sites that can be used for post-synthetic modification, allowing for the tailoring of the MOF's properties for specific applications such as catalysis or sensing. nih.gov

Role in Supported Nanoparticle Synthesis

While direct use of this compound in supported nanoparticle synthesis is not extensively documented, its functional groups are highly relevant for the surface functionalization of nanoparticles. The carbamate group can act as a stabilizing ligand, while the terminal alkyne provides a handle for attaching the nanoparticles to a solid support or for further functionalization via click chemistry. This allows for the creation of well-defined and stable supported nanoparticle catalysts with tunable surface properties. The ability to covalently attach nanoparticles to supports can prevent leaching and aggregation, leading to more robust and recyclable catalytic systems.

Chemical Probes and Actuators

In the realm of advanced synthesis and materials science, the strategic use of protecting groups that can be selectively removed under specific conditions is paramount. These "chemically activatable" or "cleavable" protecting groups are fundamental components in the design of chemical probes and actuators, allowing for the controlled release of active molecules or the unmasking of reactive sites in a predetermined manner. This compound and its derivatives have emerged as versatile tools in this context, offering unique activation mechanisms that expand the repertoire of synthetic chemists.

Design of Chemically Activatable Protecting Groups

The design of chemically activatable protecting groups based on the propargyl carbamate scaffold, often referred to as the propargyloxycarbonyl (Poc) group, hinges on the unique reactivity of the propargyl moiety. This terminal alkyne functionality serves as a handle for selective chemical manipulation, allowing for deprotection under conditions that are orthogonal to many other protecting groups used in organic synthesis nih.govorganic-chemistry.org. The general principle involves a chemical transformation of the propargyl group that triggers the cleavage of the carbamate bond, thereby liberating the protected amine.

Transition Metal-Catalyzed Activation:

A significant strategy in the design of these activatable systems involves the use of transition metals to catalyze the deprotection process. The alkyne of the propargyl group can interact with various transition metals, leading to its activation and subsequent cleavage of the N-C bond of the carbamate.

Low-Valent Titanium-Catalyzed Deprotection: Research has demonstrated that low-valent titanium reagents can effectively catalyze the deprotection of propargyloxycarbonyl (Poc)-protected amines researchgate.net. For instance, reagents such as Ti(O-i-Pr)₄/Mg in the presence of Me₃SiCl can smoothly cleave the Poc group from secondary amines to yield the parent amines in good yields researchgate.net. For primary amines, a CpTiCl₃/Me₃SiCl/Mg catalytic system has been successfully employed researchgate.net. This method offers a mild and efficient way to unmask amines, which is crucial in the synthesis of complex molecules.

Palladium-Mediated Cleavage: Palladium catalysts are also instrumental in the activation of propargyl-containing compounds. For example, palladium(II) nanoparticles have been shown to mediate the cleavage of a C-propargyl group in a prodrug, leading to the release of the active therapeutic agent acs.org. This bioorthogonal decaging strategy highlights the potential of using propargyl-based protecting groups in biological systems where chemical activation can be triggered by a specific catalyst acs.org.

Rhodium-Catalyzed Functionalization: While not a deprotection method in the traditional sense, rhodium-catalyzed transfer of a propargyl carbamate group to other molecules, such as sulfoxides, demonstrates the utility of this moiety in constructing chemical probes acs.orgnih.gov. In this context, the propargyl group is installed to serve as a handle for subsequent "click" chemistry reactions, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) acs.org. This approach essentially uses the propargyl carbamate as a building block for creating more complex, activatable molecular systems.

Selective Cleavage and Orthogonal Strategies:

A key aspect of advanced protecting group strategies is orthogonality—the ability to remove one protecting group in the presence of others without affecting them organic-chemistry.org. The propargyl carbamate system offers interesting possibilities in this regard. For instance, a method has been developed for the highly selective deprotection of propargyl carbonates in the presence of propargyl carbamates using benzyltriethylammonium tetrathiomolybdate (B108656) nih.gov. This allows for the differential protection of hydroxyl and amino groups, which can be unmasked at different stages of a synthetic sequence by choosing the appropriate chemical activator nih.gov.

Furthermore, the propargyloxycarbonyl group can be used for the simultaneous protection of an amino group and activation of a carboxyl group in amino acids through the use of reagents like propargyl pentafluorophenyl carbonate (PocOPfp) nih.gov. This dual functionality streamlines synthetic pathways, particularly in peptide synthesis.

The following table summarizes the key features of different chemical activation methods for propargyl carbamate-based protecting groups:

| Activation Method | Catalyst/Reagent | Substrate Scope | Key Features |

| Low-Valent Titanium-Catalyzed Deprotection | Ti(O-i-Pr)₄/Mg/Me₃SiCl or CpTiCl₃/Mg/Me₃SiCl | Secondary and Primary Amines | Mild and efficient cleavage of the Poc group. researchgate.net |

| Palladium-Mediated Cleavage | Palladium(II) Nanoparticles | Propargyl-containing prodrugs | Bioorthogonal activation for controlled release. acs.org |

| Rhodium-Catalyzed Functionalization | Rh₂(esp)₂ | Sulfoxides | Installation of a propargyl handle for click chemistry. acs.orgnih.gov |

| Selective Carbonate Cleavage | Benzyltriethylammonium tetrathiomolybdate | Propargyl Carbonates | Orthogonal deprotection in the presence of propargyl carbamates. nih.gov |

Q & A

Q. What are the optimal synthetic routes for Ethyl N-propargylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate substitution reactions. A catalytic method using bismuth carbamate with propargyl alcohols has been reported for analogous N-substituted propargyl carbamates, achieving yields >75% under mild conditions (60–80°C, 6–12 hours). Reaction parameters like solvent polarity (e.g., THF vs. toluene) and stoichiometric ratios of propargyl alcohol to ethyl carbamate precursors significantly affect regioselectivity and yield .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Stability studies of structurally similar propargyl carbamates (e.g., Propargyl N-Butylcarbamate) show slow hydrolysis in aqueous environments, producing propargyl alcohol, CO₂, and alkylamines. Hydrolysis rates increase at elevated temperatures (e.g., 37°C vs. 25°C) and extreme pH (t₁/₂ < 24 hours at pH <3 or >10). Buffered solutions (pH 6–8) and anhydrous storage at –20°C are recommended for long-term stability .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or flame ionization detection (FID) is widely used. For biological matrices, extraction with n-hexane-ethyl acetate mixtures followed by GC-N-TSD analysis achieves limits of detection (LOD) <50 µg/L. Internal standards like tert-butyl carbamate improve quantification accuracy .

Q. What are the key solubility characteristics of this compound, and how do they affect experimental design?

The compound is highly soluble in acetone, chloroform, and THF but insoluble in water. Solvent choice impacts reaction efficiency in organic synthesis (e.g., THF for homogeneous catalysis) and extraction protocols for biological samples (e.g., chloroform for lipid-rich matrices) .

Q. How can researchers ensure the purity of this compound during synthesis and storage?

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts. Purity >95% can be verified using HPLC-UV (λ = 254 nm) or ¹H-NMR. Storage under nitrogen in amber vials at –20°C minimizes oxidative degradation .

Advanced Research Questions

Q. How is this compound utilized as a metabolic chemical reporter in glycobiology studies?

Derivatives like Ac₄GlcPoc (N-propargylcarbamate-modified monosaccharides) are incorporated into cellular glycoproteins via metabolic labeling. After incubation (e.g., 200 µM for 16 hours in NIH3T3 cells), click chemistry with azido-rhodamine enables fluorescence-based tracking. This method identifies glycosylation patterns in proteomic studies .

Q. What strategies mitigate hydrolysis of this compound in aqueous environments during biological assays?

Hydrolysis can be reduced by using non-aqueous solvents (e.g., DMSO) or adding stabilizers like EDTA to chelate metal ions that catalyze degradation. Short-term assays (<6 hours) in pH 7.4 buffers at 4°C also minimize decomposition .

Q. How do solvent choice and concentration impact the reactivity of this compound in click chemistry applications?

In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), solvent polarity affects reaction kinetics. THF or DMF at 1–5 mM substrate concentrations optimizes cycloaddition rates. High concentrations (>10 mM) may induce aggregation, reducing accessibility of the propargyl group .

Q. What methodologies resolve discrepancies in stability data obtained from different analytical platforms for this compound?

Cross-validation using orthogonal techniques (e.g., GC-MS vs. LC-UV) identifies platform-specific artifacts. Statistical tools like Bland-Altman analysis quantify inter-method variability, while isotopic labeling (e.g., ¹³C-carbamate) tracks degradation pathways unambiguously .

Q. How can isotope labeling techniques enhance tracking of this compound’s metabolic incorporation in proteomic studies?

Stable isotopes (e.g., ¹⁵N-carbamate) enable mass spectrometry-based quantification of labeled glycoproteins. Paired with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), this approach distinguishes endogenous vs. reporter-derived modifications, improving signal-to-noise ratios in complex samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.